5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine
Overview
Description
5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and nitrogen atoms in its structure allows for various chemical modifications, making it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Pyrimidin-2-amine derivatives have been reported to have significant biological and therapeutic value , suggesting that they may interact with a variety of targets.
Mode of Action
It’s known that n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that the compound may interact with its targets through a similar mechanism.
Result of Action
Pyrimidin-2-amine derivatives have been reported to have significant biological and therapeutic value , suggesting that they may have a variety of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in cellular signaling pathways. The compound’s bromine atom and pyridine ring facilitate binding to the active sites of these enzymes, potentially inhibiting or modulating their activity. Additionally, this compound can interact with proteins involved in DNA replication and repair, influencing the stability and function of these proteins .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling molecules. This modulation can impact gene expression, cellular metabolism, and overall cell function. In various cell types, including cancer cells, this compound has demonstrated the ability to induce apoptosis and inhibit cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromine atom and pyridine ring allow it to fit into the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in changes in gene expression by influencing transcription factors and other regulatory proteins. Additionally, this compound can affect the stability and function of DNA and RNA molecules, further impacting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These effects are particularly evident in in vitro studies, where the compound’s stability can be closely monitored .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to modulate enzyme activity and influence cellular signaling pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular biomolecules, influencing metabolic flux and altering metabolite levels. The compound’s interactions with metabolic enzymes highlight its potential impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and RNA molecules, or to the mitochondria, where it can influence cellular energy metabolism. The precise localization of this compound is essential for understanding its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and pyrimidine derivatives.
Coupling Reaction: The pyridine and pyrimidine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted pyrimidine and pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-(pyridin-4-YL)pyrimidin-2-amine: Similar structure but with a chlorine atom instead of bromine.
5-Fluoro-N-(pyridin-4-YL)pyrimidin-2-amine: Similar structure but with a fluorine atom instead of bromine.
N-(pyridin-4-YL)pyrimidin-2-amine: Lacks the halogen atom, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the bromine atom in 5-Bromo-N-(pyridin-4-YL)pyrimidin-2-amine makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts. This reactivity allows for a broader range of chemical modifications, enhancing its versatility as a synthetic intermediate.
Properties
IUPAC Name |
5-bromo-N-pyridin-4-ylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h1-6H,(H,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQAMMQNVDCGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397694 | |
Record name | 5-bromo-N-pyridin-4-ylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887433-72-9 | |
Record name | 5-bromo-N-pyridin-4-ylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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